Product packaging for Carazolol FD(Cat. No.:CAS No. 149825-33-2)

Carazolol FD

Cat. No.: B114642
CAS No.: 149825-33-2
M. Wt: 594.3 g/mol
InChI Key: ZTRUIXNUPTYKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Beta-Adrenergic Receptor Modulators

Carazolol (B1668300) FD belongs to a class of drugs known as beta-blockers, which act by blocking beta-adrenergic receptors that mediate the effects of catecholamines like adrenaline. cymitquimica.com Beta-adrenergic receptors are involved in a wide array of physiological functions, including the relaxation of smooth muscle, heart rate and contractility, and fat breakdown. apexbt.com There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3. apexbt.com

Carazolol is considered a non-selective beta-blocker because it binds with high affinity to both β1 and β2 receptors. apexbt.com Some research also indicates that carazolol can act as a potent and selective agonist for the β3-adrenoceptor. nih.govmedchemexpress.com This complex interaction with multiple receptor subtypes makes it a valuable tool in pharmacological research. cymitquimica.comnih.gov The stereochemistry of carazolol is significant, with the (-)-stereoisomer demonstrating greater potency than the (+)-stereoisomer. ahajournals.org

Historical Perspective of Carazolol FD Research Evolution

The evolution of this compound research highlights its transition from a potential therapeutic agent to a crucial pharmacological tool. Initially recognized for its high potency as a beta-blocker, its potential for treating conditions like hypertension was explored. cymitquimica.comnih.gov

A significant development in Carazolol research was the use of its radiolabeled form, 3Hcarazolol, to study beta-adrenergic receptors. ahajournals.orgnih.gov This allowed for detailed characterization of receptor subtypes in various tissues, such as the canine heart and lung. ahajournals.orgnih.gov These studies revealed the high affinity and saturable binding of carazolol to beta-adrenergic receptors. ahajournals.orgnih.gov

Later research uncovered the compound's unique properties as a potent agonist at the β3-adrenoceptor, a discovery that opened new avenues for its use in research. nih.gov This dual activity as an antagonist at β1/β2 receptors and an agonist at β3 receptors is a key aspect of its modern pharmacological profile. Furthermore, the development of radiolabeled carazolol for Positron Emission Tomography (PET) has established it as a valuable ligand for non-invasively studying beta-receptor status in vivo. nih.gov

Identification of Key Research Gaps and Future Directions for this compound

Despite extensive research, several gaps in our understanding of this compound remain, pointing to promising future research directions.

Key Research Gaps:

Detailed Structural Basis of β3-Adrenoceptor Agonism: While it is known that carazolol acts as a β3-adrenoceptor agonist, the precise molecular interactions and conformational changes in the receptor that lead to this agonistic activity are not fully elucidated. nih.gov

Physiological and Pathophysiological Roles of Dual Receptor Modulation: The full implications of simultaneously antagonizing β1/β2 receptors while agonizing β3 receptors in various physiological and disease states are not completely understood.

Enantiomer-Specific Effects at the β3-Adrenoceptor: While the stereospecificity of carazolol at β1 and β2 receptors is established, a more detailed investigation into the differential effects of its enantiomers at the β3-adrenoceptor is needed. ahajournals.org

Future Research Directions:

High-Resolution Structural Studies: Utilizing techniques like cryo-electron microscopy to determine the high-resolution structure of carazolol bound to the β3-adrenoceptor would provide critical insights into its mechanism of action.

In Vivo Studies in Disease Models: Further preclinical studies using animal models of diseases where beta-adrenergic signaling is dysregulated (e.g., heart failure, metabolic syndrome) could clarify the therapeutic potential of carazolol's unique pharmacological profile.

Development of Selective Analogs: The unique properties of carazolol could inspire the design of new compounds with greater selectivity for the β3-adrenoceptor or with tailored dual-activity profiles.

Advanced Imaging Applications: Continued development and application of PET imaging with radiolabeled carazolol could enhance our understanding of beta-adrenergic receptor dynamics in human health and disease. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F7IN2O2 B114642 Carazolol FD CAS No. 149825-33-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

149825-33-2

Molecular Formula

C21H22F7IN2O2

Molecular Weight

594.3 g/mol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]propan-2-ol;hydroiodide

InChI

InChI=1S/C21H21F7N2O2.HI/c1-12(2)30(21(27,28)19(22,23)20(24,25)26)10-13(31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)29-16;/h3-9,12-13,29,31H,10-11H2,1-2H3;1H

InChI Key

ZTRUIXNUPTYKRT-UHFFFAOYSA-N

SMILES

CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I

Synonyms

1-(9H-carbazol-4-yloxy)-3-(N-heptafluoropropyl((1-methylethyl)amino))-2-propanol
carazolol FD
carazolol-FD

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Carazolol Fd

Stereoselective Synthesis Pathways of Carazolol (B1668300) Enantiomers

The development of stereoselective pathways is crucial for obtaining the desired enantiomer of Carazolol with high purity. chiralpedia.com Asymmetric synthesis aims to convert achiral starting materials into a chiral product, favoring the formation of one stereoisomer over others. mdpi.com

Asymmetric synthesis is a foundational strategy for producing single-enantiomer drugs. mdpi.com This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts to guide the stereochemical outcome of a reaction. chiralpedia.comethz.ch For aryloxypropanolamine-type β-blockers like Carazolol, a common approach involves the use of key chiral precursor molecules.

One notable precursor is glycidyl phthalimide, which has been identified as a valuable intermediate. nih.gov A synthetic pathway for Carazolol can be designed starting from 4-hydroxycarbazole. nih.govtue.nl An asymmetric synthesis of an iodinated analogue of Carazolol was achieved in four steps commencing from 4-hydroxycarbazole, highlighting a chemical-based stereoselective route. nih.govtue.nl Another approach involves the intramolecular Buchwald-Hartwig amination starting from C–C axially chiral biaryls, which utilizes an axial-to-axial chirality transfer to create C–N axially chiral carbazole (B46965) derivatives. rsc.org

Chemoenzymatic synthesis combines chemical reactions with biological catalysis, often using isolated enzymes or whole-cell systems to achieve high selectivity and efficiency. mdpi.commdpi.com This approach has proven particularly effective for producing enantiomerically enriched β-blockers, including Carazolol. nih.gov Notably, a chemoenzymatic method for synthesizing (S)-(−)- and (R)-(+)-enantiomers of Carazolol has been developed, which had not been previously accomplished using an enzymatic approach. nih.gov

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. ethz.ch Lipases are versatile enzymes in organic synthesis, frequently employed for the kinetic resolution of racemic alcohols and their derivatives. mdpi.com In the context of Carazolol synthesis, lipase-catalyzed kinetic resolution of a central chiral building block, a racemic chlorohydrin, has been successfully implemented. nih.gov

The process utilizes a lipase, such as Amano PS-IM, to selectively acylate one enantiomer of the racemic intermediate, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. nih.govrsc.org This method was used to produce an enantiopure (R)-chlorohydrin with an enantiomeric excess (>99% ee), which subsequently served as a precursor for synthesizing (R)-(+)-Carazolol with an enantiomeric excess of 97% ee. nih.gov The selection of the enzyme and reaction conditions is critical, as different lipases can exhibit varying levels of enantioselectivity. nih.govmdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution for (R)-(+)-Carazolol Synthesis

Parameter Details
Enzyme Amano PS-IM (Lipase)
Strategy Kinetic Resolution (KR) of a racemic chlorohydrin intermediate
Intermediate Enantiopure (R)-chlorohydrin
Enantiomeric Excess (ee) of Intermediate >99%
Final Product (R)-(+)-Carazolol
Enantiomeric Excess (ee) of Final Product 97%

Data sourced from a study on novel chemoenzymatic routes to β-adrenolytic agents. nih.gov

Asymmetric bioreduction of prochiral ketones using alcohol dehydrogenases (ADHs) is a powerful method for producing optically active alcohols with high enantiopurity. semanticscholar.orgnih.gov ADHs catalyze the transfer of a hydride from a cofactor, such as NADPH or NADH, to a carbonyl group, creating a stereogenic center with high selectivity. semanticscholar.org

For the synthesis of Carazolol precursors, this strategy offers an alternative to kinetic resolution. nih.gov A prochiral ketone, 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, can be asymmetrically reduced to the corresponding chlorohydrin. nih.govrsc.org This bioreduction was performed using lyophilized E. coli cells that overexpress a recombinant alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH-Lica). nih.govrsc.org The resulting chlorohydrin was obtained with an enantiomeric excess of over 99%, providing a highly pure chiral intermediate for the subsequent synthesis steps. nih.govrsc.org This method is advantageous as it can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum yield of 50% for a single enantiomer. researchgate.net

Chiral intermediates are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals. nih.govdoi.org Their use ensures that the desired stereochemistry is incorporated early in the synthetic sequence, which is often more efficient than resolving the final product.

In the chemoenzymatic synthesis of Carazolol, an enantiomerically pure chlorohydrin serves as a key chiral intermediate. nih.gov This central building block, prepared either by lipase-catalyzed kinetic resolution or asymmetric bioreduction, dictates the stereochemistry of the final Carazolol product. nih.govrsc.org By establishing the stereocenter early, the subsequent chemical steps—such as the reaction with 4-hydroxycarbazole and isopropylamine—can be performed without affecting the chiral center, ultimately leading to the enantiopure drug. nih.gov The use of a common chiral intermediate provides a versatile and "step-economic" route for the synthesis of a range of related β-blockers. nih.govrsc.org

Chemoenzymatic Strategies for Enantiomeric Purity

Radiosynthesis and Isotopic Labeling of Carazolol Analogues

Isotopic labeling is a technique used to track a molecule through a biological system or chemical reaction by replacing one or more of its atoms with an isotope. wikipedia.org This is crucial in drug development for studying absorption, distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.commusechem.com Several isotopically labeled analogues of Carazolol have been synthesized for use in receptor imaging and binding studies.

Radiolabeled Carazolol analogues are valuable tools for imaging β-adrenoceptors using techniques like Single Photon Emission Computerized Tomography (SPECT) or Positron Emission Tomography (PET). acs.org These analogues are designed to retain high affinity for the receptor.

Iodine-123 and Iodine-125 Labeling : An iodine-123 labeled analogue of Carazolol, (S)-(-)-4-[3-[(1,1-dimethyl-3-iodo-(2E)-propenyl)-amino]-2-hydroxypropoxy]carbazole, was prepared for SPECT imaging. nih.govtue.nl The synthesis started from 4-hydroxycarbazole, and the iodine-123 label was introduced in the final step via an iododestannylation reaction using [123I]NaI. nih.govacs.org Similarly, (+/-)-15-(4-azidobenzyl)carazolol has been radioiodinated with iodine-125 to create a potent photoaffinity probe for β-adrenergic receptors. nih.gov The radioiodination was achieved in two steps from an aminobenzylcarazolol precursor. nih.gov

Carbon-11 (B1219553) Labeling : Carazolol has also been labeled with the positron-emitter carbon-11 ([C-11]-carazolol) for use as a ligand in PET studies. iaea.org

These radiosyntheses typically involve introducing the radioisotope in the final steps of the synthesis to maximize the incorporation of the short-lived isotope and to simplify purification. chemicalsknowledgehub.com

Table 2: Radiosynthesis of Carazolol Analogues

Isotope Labeled Compound/Analogue Synthetic Precursor Labeling Method Application
Iodine-123 (S)-(-)-4-[3-[(1,1-dimethyl-3-iodo-(2E)-propenyl)-amino]-2-hydroxypropoxy]carbazole Stannylated precursor Iododestannylation SPECT Imaging nih.govtue.nl
Iodine-125 (+/-)-15-(4-azido-3-iodobenzyl)carazolol (+/-)-15-(4-aminobenzyl)carazolol Iodination Photoaffinity Labeling nih.gov

| Carbon-11 | [C-11]-Carazolol | Not specified | Not specified | PET Ligand iaea.org |

Methodologies for Radiolabeled Carazolol FD for Biodistribution Studies

Radiolabeling of Carazolol enables non-invasive in vivo imaging and quantification of its distribution in tissues. Different radioisotopes have been incorporated into the Carazolol structure or its analogs to facilitate these studies.

Tritium ([³H]) Labeling: ³H-Carazolol has been utilized as a high-affinity radioligand to characterize beta-adrenergic receptor subtypes in various tissues, such as canine ventricular myocardium and lung. nih.govbohrium.comahajournals.org The binding of [³H]Carazolol is saturable and stereospecific, making it a valuable tool for in vitro receptor binding assays that inform biodistribution. nih.govahajournals.org

Carbon-11 ([¹¹C]) Labeling: The development of [¹¹C]-Carazolol created a valuable ligand for positron emission tomography (PET) imaging. PET is a powerful technique for in vivo biodistribution studies, and labeling with the short-lived positron-emitter ¹¹C allows for real-time, non-invasive imaging of beta-adrenergic receptors.

Iodine-125 ([¹²⁵I]) Labeling: A radioiodinated analog of a Carazolol derivative, (+/-)-15-(4-azido-3-iodobenzyl)carazolol, has been synthesized for use as a potent beta-adrenergic photoaffinity probe. The synthesis involves iodination of the precursor, (+/-)-15-(4-aminobenzyl)carazolol, using carrier-free Na¹²⁵I and chloramine T. This process yields monoiodinated derivatives that are subsequently converted to their respective azides. These radioiodinated compounds are instrumental in covalently labeling beta-adrenergic receptors for detailed biochemical characterization.

Table 1: Methodologies for Radiolabeled Carazolol
IsotopeLabeled CompoundPrecursorApplication
³H (Tritium)³HCarazololCarazololIn vitro receptor binding assays nih.govahajournals.org
¹¹C (Carbon-11)[¹¹C]Carazolol-Positron Emission Tomography (PET) imaging
¹²⁵I (Iodine-125)(±)-15-(4-azido-3-[¹²⁵I]iodobenzyl)carazolol(±)-15-(4-aminobenzyl)carazololPhotoaffinity labeling of β-adrenergic receptors

Deuterium Exchange and Other Isotopic Labeling Strategies for Metabolic Profiling

The use of stable, non-radioactive isotopes like deuterium (²H or D) is a cornerstone of modern metabolic research. Incorporating deuterium into a drug molecule like Carazolol allows for its differentiation from endogenous molecules in biological samples, enabling precise tracking of its metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

While specific studies on the deuterium labeling of Carazolol are not extensively detailed in the available literature, established strategies for deuterating pharmaceuticals are directly applicable. These methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Hydrogen-Deuterium Exchange (HDX): This is a common technique where hydrogen atoms in a molecule are swapped for deuterium atoms. nih.govbiorxiv.org HDX can be catalyzed by acids, bases, or metals. For a molecule like Carazolol, this could be achieved by exposing it to a deuterium source, such as deuterated water (D₂O), under specific conditions. nih.gov The rate of exchange provides information about the local structural dynamics of the molecule. nih.gov HDX coupled with mass spectrometry (HDX-MS) is a powerful method for monitoring conformational changes in drug-receptor complexes, as has been demonstrated in studies of the β1-adrenergic receptor binding to Carazolol. nih.govbiorxiv.org

Metabolic Labeling: In this approach, a biological system (e.g., cells or an organism) is supplied with a deuterium-labeled precursor, which is then incorporated into the drug molecule through biosynthetic pathways. nih.gov Alternatively, administering a simple deuterium source like D₂O can lead to the incorporation of deuterium into various biomolecules, which can help in studying metabolic flux and turnover rates. nih.govescholarship.org

The primary advantage of deuterium labeling is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is broken during a rate-limiting step of metabolism (often mediated by cytochrome P450 enzymes), replacing hydrogen with deuterium can slow down the metabolic rate. This can provide valuable insights into metabolic stability and help identify the sites of metabolic attack on the molecule.

Table 2: General Isotopic Labeling Strategies for Metabolic Profiling Applicable to Carazolol
StrategyDeuterium SourcePrimary Analytical TechniquePurpose in Metabolic Profiling
Hydrogen-Deuterium Exchange (HDX)Deuterated solvents (e.g., D₂O)Mass Spectrometry (MS) nih.govbiorxiv.orgStudying drug-receptor dynamics and identifying metabolically stable positions. nih.gov
Chemical SynthesisDeuterated reagents (e.g., sodium borodeuteride)MS, Nuclear Magnetic Resonance (NMR)Precise, site-specific incorporation of deuterium to create internal standards for quantitative analysis.
Metabolic LabelingD₂O, deuterated glucoseMSTracking metabolic pathways and determining turnover rates in biological systems. nih.gov

Molecular Mechanism of Action of Carazolol Fd at Adrenergic Receptors

Ligand-Receptor Binding Dynamics and Kinetics

The interaction between Carazolol (B1668300) and adrenergic receptors is a dynamic process characterized by high affinity and complex kinetics. This relationship is fundamental to understanding its pharmacological profile.

High-Affinity Binding Characteristics at Beta-Adrenergic Receptors

Carazolol is distinguished by its high-affinity binding to beta-adrenergic receptors. nih.govahajournals.org This strong interaction is a cornerstone of its utility as a research ligand. Studies using radiolabeled Carazolol, specifically 3Hcarazolol, have demonstrated that its binding is saturable and can be displaced by other beta-adrenergic agents in a manner consistent with their known potencies. nih.govahajournals.org The binding is also stereospecific, with the (-) stereoisomer showing greater potency than the (+) stereoisomer. nih.govahajournals.org

Kinetic analyses reveal a two-step interaction process. Initially, there is a rapid, reversible, "low" affinity association of Carazolol with the receptor. This is followed by an isomerization step, leading to the formation of a high-affinity, slowly reversible complex. ahajournals.org This high-affinity state is particularly stable, contributing to Carazolol's potent effects. The dissociation constant (Kd) for Carazolol at cortical β-receptors has been measured to be as low as 0.15 nM, underscoring its exceptional affinity. apexbt.com

Agonism and Antagonism Spectrum Across Beta-Adrenergic Receptor Subtypes (β1, β2, β3)

Carazolol exhibits a complex and subtype-dependent functional profile at beta-adrenergic receptors. While it is a potent antagonist at β1 and β2 adrenergic receptors, it surprisingly acts as a full agonist at the β3 subtype. nih.govapexbt.com

β1 and β2 Receptors: Carazolol binds with high and equal affinity to both β1 and β2 receptors, making it a non-selective antagonist for these subtypes. apexbt.com Its potent blocking activity at these receptors has been a primary focus of its characterization. nih.gov The interaction is that of an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor. wikipedia.orgpnas.org This inverse agonism is achieved by stabilizing an inactive conformation of the receptor. nih.gov

β3 Receptor: In contrast to its action at β1 and β2 receptors, Carazolol functions as a potent and full agonist at the β3-adrenoceptor. nih.govapexbt.com Studies in cells expressing the human or murine β3-adrenoceptor show that Carazolol binds with nanomolar affinity and stimulates adenylyl cyclase activity. nih.gov For instance, it exhibited an EC50 of 25 nM and an intrinsic activity of 0.97 towards the murine β3-adrenoceptor. apexbt.com This agonistic activity has been further demonstrated by its ability to stimulate lipolysis in adipocytes that naturally express the β3-adrenoceptor. nih.gov Recent structural studies have begun to unravel the molecular basis for this "beta-blocker agonism," suggesting that differences in the flexibility of key residues within the binding pocket of β3AR compared to β1/β2AR contribute to Carazolol's distinct activities. pdbj.org

Receptor SubtypeCarazolol's ActivityAffinity (Ki/Kd)
β1-Adrenergic Receptor Inverse Agonist/AntagonistHigh, non-selective with β2 apexbt.com
β2-Adrenergic Receptor Inverse Agonist/AntagonistKd = 0.15 nM (cortical) apexbt.com
β3-Adrenergic Receptor Full AgonistKi = 2.0 ± 0.2 nM (human) apexbt.com

Ligand-Specific Modulation of Receptor Conformation and Dynamics

The binding of Carazolol to beta-adrenergic receptors induces specific conformational changes that are central to its mechanism of action. As an inverse agonist at β2AR, Carazolol stabilizes an inactive state of the receptor. nih.govplos.org This stabilization suppresses the population of the active receptor conformation. pnas.org

Dynamic single-molecule force spectroscopy has shown that Carazolol binding modulates the kinetic, energetic, and mechanical properties of functionally important structural regions of the human β2AR. nih.gov Specifically, it increases the conformational variability and energetic stability of certain structural segments. nih.gov Furthermore, 19F-NMR and molecular dynamics simulations have revealed that Carazolol-bound β2AR exists in a dynamic equilibrium between different inactive conformations. nih.gov The ligand influences the exchange rate between these states, which is associated with the lifetime of these conformations. nih.gov These ligand-specific conformational shifts are the structural basis for the functional selectivity observed with different ligands. plos.org

Structural Biology of Carazolol FD-Receptor Complexes

The determination of high-resolution structures of G protein-coupled receptors (GPCRs) has been a landmark achievement in structural biology, and Carazolol has been instrumental in this progress.

X-ray Crystallography Insights into Binding Pockets

The first crystal structure of a human GPCR, the β2-adrenergic receptor, was solved in complex with Carazolol. nih.govman.poznan.pl This groundbreaking work provided unprecedented, high-resolution insights into the architecture of this receptor class and the nature of ligand binding. nih.gov

The crystal structure revealed that Carazolol binds in a deep pocket formed by the transmembrane (TM) helices of the receptor. oup.comuq.edu.au Key interactions include:

A salt bridge between the charged amine of Carazolol and the highly conserved Asp113 in TM3. oup.comnih.gov

Hydrogen bonds between the β-hydroxyl group of Carazolol and the side chains of Asp113 and Asn312 in TM7. uq.edu.aunih.gov

The carbazole (B46965) moiety of Carazolol is oriented towards TM3, TM5, and TM6, engaging in hydrophobic interactions. plos.orgpnas.org

A hydrogen bond between the carbazole nitrogen and the side chain of Ser203 in TM5. pnas.orgnih.gov

These detailed interactions, visualized through crystallography, have been fundamental for understanding ligand recognition and have provided a template for structure-based drug design for GPCRs. man.poznan.plpnas.org Subsequent crystal structures of β2AR with other ligands have shown that they bind to the same orthosteric site, with minor differences in side chain orientations reflecting specific ligand-receptor interactions. nih.gov

Cryo-Electron Microscopy Contributions to Receptor Structure Elucidation

More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of GPCRs in various functional states. A cryo-EM structure of the β2-adrenergic receptor in an inactive state bound to Carazolol has been determined. ebi.ac.uknih.gov

One notable difference was in the conformation of intracellular loop 2 (ICL2), which was observed as a helix in the cryo-EM structure, a conformation previously associated with the active state, whereas it was an unstructured loop in the crystal structure. nih.govbiorxiv.orgbiorxiv.org This suggests that even in the inactive state, ICL2 can exist in a helical conformation, possibly in equilibrium with the unstructured loop form. biorxiv.org These cryo-EM studies, in conjunction with crystallography, provide a more dynamic and complete picture of the conformational landscape of the receptor as modulated by ligands like Carazolol. biorxiv.orgresearchgate.net

Influence of Extracellular Loops (ECL1, ECL2) on Ligand Recognition and Activity

The extracellular loops of adrenergic receptors play a crucial role in ligand recognition and the modulation of receptor activity. While the primary binding pocket for Carazolol lies within the transmembrane (TM) helices, the extracellular loops, particularly ECL1, ECL2, and ECL3, form the entrance to this pocket and contribute to the kinetics and selectivity of ligand binding. pdbj.orgplos.orgnih.govcienciavida.orgcapes.gov.br

Steered molecular dynamics (SMD) simulations have revealed the presence of secondary binding sites within the extracellular vestibule of both β1AR and β2AR. plos.orgcienciavida.orgnih.gov These transient allosteric sites can retain ligands like Carazolol through electrostatic and van der Waals interactions before they reach the deeper orthosteric pocket. plos.orgcienciavida.org For instance, in the β2AR, the protonated amine of Carazolol can interact with Asp192 in ECL2. plos.orgcienciavida.orgnih.gov Furthermore, interactions with residues in ECL2 and ECL3 can influence the conformation of these loops, which in turn affects ligand entry and egress. cienciavida.org In the β1AR, the entrance to the ligand-binding pocket is defined by ECL2, which is stabilized by two disulfide bonds and a sodium ion. nih.govcapes.gov.br

Recent studies on the β3-adrenergic receptor (β3AR) have highlighted the indirect influence of ECL1 on the distinct activities of Carazolol, which acts as an antagonist for β2AR but an agonist for β3AR. rcsb.org This suggests that subtle differences in the extracellular loop structures between receptor subtypes can significantly impact the pharmacological profile of a ligand.

Conformational States and Allosteric Modulation of Receptors by this compound

Carazolol is classified as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, or constitutive, activity of the receptor. nih.govnih.govpnas.org It achieves this by stabilizing an inactive conformation of the receptor. acs.org Crystal structures of the β2AR bound to Carazolol reveal a conformation where the intracellular ends of TM helices 3 and 6 are relatively close, a hallmark of the inactive state. nih.govpnas.org

However, the receptor is not a rigid entity but exists in a dynamic equilibrium between different conformational states. nih.gov Even when bound to Carazolol, the β2AR can still sample multiple inactive conformations. nih.govescholarship.org For instance, two distinct inactive states, S1 and S2, have been identified, characterized by the presence or absence of an "ionic lock" interaction. nih.govescholarship.org Carazolol binding shifts this equilibrium and can alter the rate of exchange between these states. nih.gov

Furthermore, Carazolol's binding can be allosterically modulated by other molecules. For example, the allosteric antagonist Cmpd-15 binds to an intracellular pocket of the β2AR and exhibits positive cooperativity with Carazolol. tsinghua.edu.cnpdbj.org This means that the binding of Cmpd-15 increases the affinity of the receptor for Carazolol. pdbj.org Conversely, negative allosteric modulators can decrease agonist affinity by stabilizing inactive conformations. escholarship.org

Computational Approaches to Molecular Mechanism Elucidation

Computational methods have become indispensable for dissecting the complex interactions between Carazolol and adrenergic receptors, providing insights that complement experimental data.

Molecular Dynamics Simulations of this compound-Receptor Interactions

Molecular dynamics (MD) simulations have provided a dynamic view of the Carazolol-receptor complex, revealing the flexibility of the receptor and the subtle conformational changes induced by ligand binding. plos.orgcienciavida.orgnih.govnih.govpnas.orgjst.go.jpnih.gov MD simulations of Carazolol-bound β2AR embedded in a lipid bilayer have shown that the receptor can spontaneously form the "ionic lock" interaction characteristic of the inactive state, even if it is absent in the initial crystal structure. nih.govpnas.orgjst.go.jp

These simulations have also been used to explore the unbinding pathways of Carazolol from the receptor. plos.orgcienciavida.orgnih.gov Steered molecular dynamics (SMD), a technique where an external force is applied to pull the ligand out of its binding pocket, has identified two potential exit routes from the extracellular side. plos.orgcienciavida.orgnih.gov These studies have highlighted the role of specific residues in the extracellular loops and transmembrane helices in forming transient interactions that can hinder or facilitate ligand dissociation. plos.orgcienciavida.org

MD simulations have also been crucial in understanding how Carazolol influences the interaction between the receptor and its downstream signaling partners, such as G proteins. Simulations of a β2AR-GαCT (C-terminal peptide of the Gαs subunit) complex showed that Carazolol destabilizes this interaction, in contrast to agonists which stabilize it. nih.gov

Docking Studies and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.comuniba.itnih.govresearchgate.net For Carazolol, docking studies have been highly successful in reproducing the binding pose observed in crystal structures of the β1AR and β2AR. nih.govmdpi.comuniba.it

In the β2AR, docking calculations show that Carazolol fits snugly into a pocket formed by TM helices 3, 5, 6, and 7. researchgate.net The carbazole ring of Carazolol forms extensive hydrophobic interactions, while its secondary amine and hydroxyl groups form key hydrogen bonds with conserved polar residues, such as Asp113 on TM3 and Ser203 on TM5. researchgate.net Redocking of Carazolol into the β2AR crystal structure (PDB code 2rh1) has shown a very low root-mean-square deviation (RMSD) of around 0.3 Å, indicating the high accuracy of the docking predictions. nih.gov

Docking studies have also been instrumental in virtual screening campaigns to identify novel ligands for adrenergic receptors, using the Carazolol-bound structure as a template. nih.gov

Mutagenesis Studies and Residue-Specific Contributions to Ligand Binding

Site-directed mutagenesis studies, where specific amino acid residues in the receptor are mutated, have been crucial in validating the interactions predicted by structural and computational methods. Many of the polar residues identified as interacting with Carazolol in the crystal structures had been previously implicated in ligand binding through mutagenesis. researchgate.net

For example, mutation of Asp113 in the β2AR to asparagine or alanine (B10760859) significantly reduces the binding affinity of both agonists and antagonists, including Carazolol, confirming its critical role as a primary anchor point for the ligand's amine group. nih.gov Similarly, mutations of serine residues in TM5 (Ser203, Ser204, Ser207) have been shown to affect ligand binding. pitt.edu

Mutagenesis studies have also been employed to investigate the role of specific residues in the distinct pharmacological profiles of Carazolol at different receptor subtypes. For instance, mutagenesis combined with structural and simulation data revealed that the flexibility of residue D3.32 is a key determinant of Carazolol's antagonist activity at β2AR versus its agonist activity at β3AR. rcsb.org

Analysis of Ionic Lock Disruption and Receptor Activation Pathways

The "ionic lock" is a salt bridge between a conserved arginine residue in the DRY motif at the cytoplasmic end of TM3 (Arg3.50) and a glutamate (B1630785) residue at the cytoplasmic end of TM6 (Glu6.30). capes.gov.brjst.go.jp This interaction is thought to stabilize the inactive state of many GPCRs. capes.gov.brjst.go.jp

In the initial crystal structures of the β2AR bound to Carazolol, this ionic lock was found to be broken. nih.govpnas.orgjst.go.jp This led to several hypotheses, including the possibility that the lock might form dynamically in a native membrane environment. nih.gov Subsequent MD simulations of Carazolol-bound β2AR in a lipid bilayer indeed showed the spontaneous formation of this ionic lock, reconciling the structural data with biochemical observations. nih.govpnas.orgjst.go.jp

Mutagenesis studies targeting the residues of the ionic lock (e.g., D130N or E268A in β2AR) have been shown to disrupt the lock and lead to an increase in the distance between the intracellular ends of TM3 and TM6, which is a hallmark of receptor activation. nih.govpnas.org NMR and double electron-electron resonance (DEER) spectroscopy have further confirmed that the β2AR exists in an equilibrium between ionic lock-intact (S1) and ionic lock-broken (S2) inactive states, and that inverse agonists like Carazolol can modulate the lifetime of these states. nih.govescholarship.org Allosteric communication path analysis using MD simulations has further highlighted the strong interactions within the DRY motif in the Carazolol-bound inactive state, which are diminished upon activation. biorxiv.org

Receptor Signaling Pathway Modulation

The interaction of Carazolol with adrenergic receptors, particularly the β-adrenergic receptors (βARs), leads to a distinct modulation of downstream signaling pathways. This modulation is characterized by its specific effects on G protein-mediated signaling and its role in the investigation of biased agonism, a phenomenon where a ligand can selectively activate one intracellular signaling pathway over another.

Differential Activation of G Protein Signaling by this compound

Carazolol is widely characterized as a potent inverse agonist at β-adrenergic receptors. nih.gov This means that it not only blocks the action of agonists but also reduces the basal, or agonist-independent, activity of the receptor. nih.gov G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor (β2AR), can exist in a state of equilibrium between inactive and active conformations, with the active state being responsible for basal signaling. wikipedia.org Carazolol binding stabilizes the inactive conformation of the receptor, thereby suppressing this basal signaling and preventing the receptor from coupling to and activating its canonical G protein, Gs. nih.govnobelprize.org

The primary function of Gs protein activation by βARs is to stimulate adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). nih.govnih.gov By acting as an inverse agonist, Carazolol effectively inhibits this Gs-mediated cAMP production pathway. nih.govnih.gov This inhibitory effect on G protein signaling is a hallmark of its molecular mechanism.

While the β1-adrenergic receptor (β1AR) is primarily known to couple to Gαs, research on related compounds like carvedilol (B1668590) has revealed the complexity of G protein coupling. nih.gov For instance, carvedilol has been shown to uniquely promote the recruitment of Gαi to the β1AR, which is essential for its β-arrestin-biased signaling. nih.gov However, studies comparing Carazolol and carvedilol have highlighted their distinct signaling profiles. nih.gov While carvedilol demonstrates this alternative G protein interaction, Carazolol's primary characterized action remains the inverse agonism of the Gs pathway, without significant engagement of other G protein subtypes. nih.govnih.gov Kinetic studies of Carazolol binding to β-adrenergic receptors suggest a two-step interaction: an initial, rapidly reversible "low" affinity association, followed by an isomerization to a high-affinity, slowly reversible complex, which is consistent with the stabilization of a specific inactive receptor state. nih.gov

Table 1: Pharmacological Profile of Selected β-Adrenergic Ligands This interactive table summarizes the effects of different ligands on G protein activation and β-arrestin recruitment at the β2-adrenergic receptor. Data compiled from research findings. nih.gov

LigandClassificationG Protein Activation (cAMP Accumulation)
IsoproterenolFull Agonist+++
SalbutamolPartial Agonist++
Carazolol Inverse Agonist --- (Inhibits)
CarvedilolInverse Agonist--- (Inhibits)
PropranololInverse Agonist--- (Inhibits)
(Activation levels are represented qualitatively: +++ for strong activation, ++ for partial activation, and --- for inhibition/inverse agonism)

Beta-Arrestin Biased Signaling Investigations

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling cascade, such as G protein signaling, over another, like the β-arrestin pathway. nih.govbiorxiv.orgnih.gov This has become a major area of interest in GPCR pharmacology for developing drugs with more specific effects and fewer side effects. nih.gov

Carazolol has been a key tool in studying the structural basis of β-arrestin biased signaling, often used to define the inactive state of the receptor in contrast to ligands that promote β-arrestin recruitment. nih.govacs.org Investigations into the signaling properties of various β-blockers have revealed significant differences in their ability to engage the β-arrestin pathway. Carvedilol, for example, is a well-established β-arrestin-biased agonist. nih.govbiorxiv.org It acts as an inverse agonist for G protein signaling while simultaneously promoting β-arrestin-dependent signaling, which is linked to cardioprotective effects. nih.govnih.govbiorxiv.org

In direct contrast, studies have shown that Carazolol does not significantly promote β-arrestin recruitment. nih.gov While both Carazolol and carvedilol are capable of activating the ERK1/2 signaling pathway through G protein-independent mechanisms, their effects on β-arrestin interaction are distinct. nih.gov One study found that carvedilol, but not Carazolol, could weakly promote the recruitment of β-arrestin. nih.gov This lack of β-arrestin engagement by Carazolol, despite its structural similarities to carvedilol, highlights subtle structural and conformational changes induced by different ligands that dictate the ultimate signaling outcome. nih.gov

The differential ability of Carazolol and carvedilol to induce specific receptor conformations that lead to either G protein or β-arrestin pathway engagement underscores the molecular basis of biased agonism. The inactive state conformation stabilized by Carazolol appears to prevent G protein binding but is also not conducive to β-arrestin recruitment, distinguishing it from the unique conformation stabilized by biased agonists like carvedilol. nih.govbiorxiv.org

Table 2: Comparative Signaling Profile of Carazolol and Carvedilol at the β2AR This interactive table compares the signaling properties of Carazolol and Carvedilol, highlighting the concept of biased agonism. Data sourced from comparative pharmacological studies. nih.gov

FeatureCarazolol Carvedilol
G Protein Signaling (cAMP) Inverse AgonistInverse Agonist
β-Arrestin Recruitment No significant effectWeak Agonist (Promotes)
ERK1/2 Activation Activates (G protein-independent)Activates (G protein-independent)
Signaling Bias No significant β-arrestin biasβ-Arrestin Biased

Structure Activity Relationship Sar Studies of Carazolol Fd

Identification of Key Pharmacophores and Structural Motifs

The pharmacological activity of Carazolol (B1668300) and related aryloxypropanolamine beta-blockers is dependent on a well-defined pharmacophore. This model consists of three key components:

An Aromatic Moiety: In Carazolol, this is a large, rigid, and lipophilic carbazole (B46965) ring system. drugbank.commdpi.com This group engages in hydrophobic interactions within the receptor's binding pocket. plos.org

A Propanolamine (B44665) Side Chain: This flexible chain connects the aromatic group to the amine. The ether oxygen in this chain is a critical hydrogen bond acceptor.

A Secondary Amine with a Bulky Alkyl Substituent: Carazolol features an isopropyl group attached to the nitrogen atom. mdpi.com The protonated amine forms a crucial ionic bond with a highly conserved aspartate residue in the receptor, while the alkyl group fits into a hydrophobic sub-pocket. plos.orgpnas.org

The hydroxyl group on the propanolamine chain is also essential, forming a key hydrogen bond with an asparagine residue in the binding site. plos.org Together, these features—the aromatic ring, the hydroxyl group, and the protonated amine—constitute the three primary points of attachment to the receptor, a model that explains the high affinity of these compounds. researchgate.net

Impact of Carbazole Moiety on Receptor Selectivity and Affinity

The carbazole ring is a defining feature of Carazolol and is primarily responsible for its extremely high affinity for beta-adrenergic receptors. wikipedia.org Several factors contribute to this:

High Lipophilicity and Large Surface Area: The tricyclic carbazole system is significantly more lipophilic and larger than the aromatic moieties of many other beta-blockers, such as the naphthalene (B1677914) ring of Propranolol or the indole (B1671886) ring of Pindolol. researchgate.net This allows for extensive van der Waals and hydrophobic interactions with non-polar amino acid residues in the transmembrane helices of the receptor. plos.org

Hydrogen Bonding Capability: The secondary amine (-NH-) within the carbazole ring itself can act as a hydrogen bond donor, forming an additional interaction with serine residues (specifically Ser204 and Ser207 in the β2-AR) deep within the binding pocket. mdpi.com This interaction is not present in beta-blockers like Propranolol and contributes to Carazolol's potent binding.

Receptor Subtype Affinity: Carazolol demonstrates high affinity for both β1- and β2-adrenergic subtypes. caymanchem.com The large carbazole structure fits well into the binding pockets of both receptor subtypes. While it is considered a non-selective beta-blocker, its affinity for the β2-AR is exceptionally high. caymanchem.com

Influence of Stereochemistry on Beta-Adrenergic Receptor Interaction Profiles

Like other aryloxypropanolamine beta-blockers, Carazolol is a chiral molecule, with the stereocenter located at the hydroxyl-bearing carbon of the propanolamine side chain. The biological activity is highly stereoselective.

The (S)-enantiomer is the Eutomer: The (S)-isomer of Carazolol is significantly more potent in binding to beta-adrenergic receptors than the (R)-isomer. nih.govahajournals.org This potency difference can be as much as 60-fold. ahajournals.org The (S)-enantiomer is often referred to as the eutomer (the more active enantiomer), while the (R)-isomer is the distomer. researchgate.net

Three-Point Attachment Model: This stereoselectivity is explained by the precise three-dimensional arrangement required for optimal interaction with the receptor. The (S)-configuration correctly orients the three key interaction points—the aromatic ring, the hydroxyl group, and the secondary amine—to simultaneously engage their respective binding partners (hydrophobic pocket, asparagine residue, and aspartate residue) in the receptor. The (R)-enantiomer cannot achieve this optimal three-point fit, leading to a substantial loss of binding affinity. researchgate.netnih.gov

EnantiomerReceptor SubtypeRelative Potency (vs. other enantiomer)Reference(s)
(S)-Carazololβ-Adrenergic (Heart)~60 times more potent ahajournals.org
(R)-Carazololβ-Adrenergic (Heart)Less potent ahajournals.org
(S)-Carazololβ-Adrenergic (Lung)~22 times more potent ahajournals.org
(R)-Carazololβ-Adrenergic (Lung)Less potent ahajournals.org

Comparative SAR Analysis with Related Beta-Blockers and Agonists

Comparing Carazolol to other beta-blockers and agonists reveals key SAR principles.

Carazolol vs. Propranolol: Both are non-selective beta-blockers. However, Carazolol is considerably more potent. nih.gov This is attributed to the carbazole ring, which, unlike Propranolol's naphthalene, can form an extra hydrogen bond via its indole-like -NH group with serine residues in the receptor. mdpi.com

Carazolol vs. Pindolol: Pindolol also has an indole ring with an -NH group capable of hydrogen bonding, which is thought to contribute to its intrinsic sympathomimetic activity (ISA). mdpi.com Carazolol, despite having a similar carbazole moiety, is classified as a potent inverse agonist, meaning it reduces basal receptor activity. wikipedia.orgnih.gov This suggests subtle differences in how the larger carbazole ring orients within the binding site compared to indole, leading to different functional outcomes.

Carazolol vs. Isoproterenol (Agonist): The primary difference between antagonists like Carazolol and agonists like Isoproterenol lies in the aromatic head. The catechol group of agonists is crucial for activating the receptor, forming hydrogen bonds with a set of serine residues in transmembrane helix 5 that are distinct from the primary antagonist interactions. plos.org While Carazolol binds with extremely high affinity to stabilize an inactive receptor state, agonists bind to and stabilize an active conformation.

CompoundKey Aromatic MoietyReceptor ClassPrimary Receptor InteractionReference(s)
Carazolol CarbazoleInverse AgonistHigh-affinity binding, stabilizes inactive state wikipedia.orgnih.gov
Propranolol NaphthaleneAntagonistHigh-affinity binding, blocks agonist access mdpi.comnih.gov
Pindolol IndolePartial AgonistExhibits Intrinsic Sympathomimetic Activity (ISA) mdpi.comnih.govnih.gov
Isoproterenol CatecholFull AgonistBinds and stabilizes active receptor state plos.org

Rational Design Principles for Novel Carazolol FD Derivatives

SAR studies of Carazolol and its analogs have provided principles for designing new derivatives with modified properties.

Modification of the Alkylamino Group: Research has shown that variations in the alkyl substituent on the nitrogen atom can be tolerated without a great loss of affinity. acs.org This position is a common site for modification, such as introducing iodine-containing moieties to create radioligands for in vivo imaging (SPECT/PET). For example, an iodinated analogue of Carazolol was synthesized that retained high affinity for the β-adrenoceptor. acs.org This demonstrates that this part of the molecule is amenable to the addition of functional groups for imaging or other purposes.

Substitution on the Carbazole Ring: The carbazole nucleus is a key target for modification to alter potency or selectivity. uib.noresearchgate.net The synthesis of various carbazole derivatives has been explored for different therapeutic areas, indicating that substitutions on the aromatic rings can modulate biological activity. rsc.orgresearchgate.net For instance, creating simplified indole or carbazole analogs has been a strategy to develop new β1-blockers, with docking studies suggesting these new structures can still interact with key residues like Asp1138. mdpi.com

Simplification of the Core: Studies have investigated simplified indole analogs of the carbazole structure to create more selective agents. mdpi.comuniba.it By removing one of the benzene (B151609) rings from the carbazole core to create an indole derivative, researchers aim to fine-tune the interaction with the receptor, potentially enhancing selectivity for one subtype over another.

Conformational Flexibility and Its Role in Functional Selectivity

The interaction between a ligand and a G protein-coupled receptor (GPCR) like the β-AR is not a simple lock-and-key mechanism. Both the ligand and the receptor are conformationally flexible.

Ligand-Induced Conformations: Different ligands can induce or stabilize distinct receptor conformations. Carazolol, as a strong inverse agonist, is exceptionally good at stabilizing a conformation of the receptor that is inactive and unable to bind and activate G proteins. nih.govresearchgate.netpnas.org Free-energy simulations show that in the presence of Carazolol, the receptor's energy landscape is dominated by a single, stable, inactive state. researchgate.net

Functional Selectivity (Biased Agonism): This concept describes how some ligands can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). While Carazolol is primarily an inverse agonist for G protein signaling, other carbazole-containing ligands like Carvedilol (B1668590) are classic examples of biased agonists. biorxiv.orgnih.gov Carvedilol acts as an inverse agonist for the G protein pathway but as an agonist for β-arrestin signaling. biorxiv.orgnih.gov This is attributed to Carvedilol inducing a unique receptor conformation that sterically prevents G protein binding but is still recognized by β-arrestin. biorxiv.org

Role of Conformational Fluctuation: The binding of Carazolol does not completely eliminate receptor movement. Instead, it alters the dynamics, suppressing the equilibrium population of active-like conformations. pnas.org NMR studies have shown that different ligands, including Carazolol, induce distinct changes in the chemical shifts of methionine residues in the receptor, providing direct evidence for ligand-specific conformational states. nih.gov This conformational flexibility and the ability of ligands to selectively stabilize certain states are central to understanding their diverse pharmacological profiles, from full agonism to inverse agonism and biased signaling.

Pharmacokinetic and Biotransformation Studies of Carazolol Fd in Animal Models

Absorption Kinetics and Bioavailability in Diverse Animal Species

The absorption of Carazolol (B1668300) varies depending on the animal species and the route of administration. Following oral administration, Carazolol is rapidly absorbed in rats, rabbits, and dogs. inchem.orgwho.intwho.int In pigs, intramuscular injection leads to rapid absorption, with peak blood concentrations observed within 10 minutes. fao.org Studies in pigs have shown that after intramuscular or intra-adipose administration, the absorption pattern is biphasic, characterized by a rapid initial phase followed by a slower second phase. nih.govresearchgate.net This biphasic absorption may be due to the retention of the drug in tissues after the solvent is fully absorbed. nih.govresearchgate.net

In cattle, intramuscular injection of Carazolol also results in rapid absorption, with maximum plasma concentrations (Cmax) of 5.07 to 6.90 µg/l reached within 15 to 30 minutes. europa.eu The bioavailability of Carazolol after intramuscular and intra-adipose administration in pigs was found to be incomplete at 24 hours, ranging from 24% to 59% and 25% to 66%, respectively. nih.govresearchgate.net

Interactive Table: Pharmacokinetic Parameters of Carazolol in Different Animal Species

Generated html

Tissue Distribution Profiles in Animal Organs and Systems

Once absorbed, Carazolol is widely distributed throughout the body in various animal species. inchem.orgwho.intwho.int In rats, the highest concentrations of radiolabelled Carazolol were found in the liver, kidneys, and lungs. inchem.orgwho.intwho.int Similarly, in pigs, residue studies have shown the highest concentrations in the liver, kidney, and lungs, with much lower levels detected in muscle, fat, and brain. who.int

In cattle, following intramuscular injection, Carazolol concentrations in tissues, including the injection site, deplete rapidly. europa.eu Quantifiable levels were only found in the liver, kidney, and at the injection site 8 hours after treatment. europa.eu By 24 hours, the levels in these tissues had fallen below the limit of quantification. europa.eu In pigs, studies using radiolabelled Carazolol also demonstrated the highest residue concentrations in the liver and kidney. fao.org

Excretion Pathways and Rates in Animal Models

The excretion of Carazolol occurs through both urine and feces, with the proportions varying among species. In rats, excretion is almost complete within 48 hours, with the dose being equally divided between urine and feces. inchem.orgwho.intwho.int Rabbits primarily excrete Carazolol through urine, with about 60% of an oral dose eliminated via this route within 24 hours. inchem.orgwho.intwho.int

In dogs, after oral administration, approximately 13% of the dose is excreted in the urine and 45% in the feces within 48 hours. inchem.orgwho.int Following intravenous administration in dogs, 22% is excreted in urine and 38% in feces within the same timeframe. inchem.org In pigs, about 25% of an intramuscular dose is excreted in the urine within 4.5 hours. fao.org In cattle, urinary excretion of Carazolol is the main route, with the majority being eliminated within the first 24 hours. europa.eu

Metabolite Identification and Characterization in Animal Biological Fluids and Tissues

The biotransformation of Carazolol leads to the formation of several metabolites, which have been identified in the biological fluids and tissues of various animal species.

Investigation of Major and Minor Metabolites

In dogs, six metabolites were identified in the urine, including carazolol with a shortened side-chain, a diastereomer pair of carazolol-O-glucuronides, an O-glucuronide of 6(7)-hydroxy carazolol, and a diastereomer pair of carazolol-bis-O-glucuronide. inchem.org In pigs, unchanged carazolol, carazolol mono- and bis-glucuronide, and carazolol lactate (B86563) have been identified in the urine. inchem.orgwho.int

In cattle, analysis of urine samples revealed the parent compound and three metabolites: carazolol lactate, carazolol acetate (B1210297), and the glucuronide conjugate. europa.eu Carazolol lactate was detected from 6 hours onwards, reaching peak levels between 48 and 72 hours. europa.eu The acetate metabolite was only present between 48 and 72 hours post-dosing in some animals. europa.eu The glucuronide conjugate was detected from 6 hours after administration. europa.eu Plasma analysis in cattle also identified carazolol lactate and carazolol diol, with low concentrations of the glucuronide conjugate and 4-hydroxylcarbazole also being found. europa.eu

Interactive Table: Identified Metabolites of Carazolol in Different Animal Species

Generated html

Biotransformation Pathways and Enzyme Systems Involved

The identified metabolites suggest that Carazolol undergoes several biotransformation pathways. The presence of glucuronide conjugates in dogs, pigs, and cattle indicates that glucuronidation is a significant Phase II metabolic pathway. inchem.orgwho.inteuropa.eu This process, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the compound, facilitating its excretion.

Hydroxylation, a common Phase I reaction often mediated by the cytochrome P450 enzyme system, is suggested by the identification of 6(7)-hydroxy carazolol in dogs and 4-hydroxylcarbazole in cattle. inchem.orgeuropa.eu Oxidative deamination, leading to a shortened side chain, is another Phase I pathway observed in dogs. fao.org The formation of carazolol lactate and acetate suggests further metabolic processing of the side chain. The similarity in the metabolites found across species like pigs, dogs, and cattle suggests that Carazolol follows comparable metabolic pathways in these animals. europa.eu

Pharmacokinetic Modeling in Animal Populations

Pharmacokinetic modeling has been utilized to describe the behavior of Carazolol in animal populations. In pigs, a randomized three-way cross-over design was used to investigate the pharmacokinetics after intravenous, intramuscular, and intra-adipose administration. nih.govresearchgate.net The data indicated a rapid distribution and a short half-life of 1.2-4.2 hours. nih.govresearchgate.net A two-compartment model is often suitable for describing the distribution and elimination phases of drugs like Carazolol. The biphasic absorption pattern observed after intramuscular and intra-adipose administration in pigs could be explained by a model that accounts for drug retention at the injection site. nih.govresearchgate.net While specific physiologically based pharmacokinetic (PBPK) models for Carazolol FD are not extensively detailed in the provided search results, the collected data on absorption, distribution, metabolism, and excretion in various species provide the foundational parameters necessary for the development of such models.

Advanced Analytical and Detection Methodologies for Carazolol Fd

Spectroscopic Techniques for Carazolol (B1668300) FD Quantification

Spectroscopic methods offer rapid and sensitive means for the quantification of Carazolol FD. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Spectrofluorimetric Assay Development and Validation

A sensitive and rapid spectrofluorimetric method has been developed for the assay of Carazolol at room temperature. researchgate.net This technique is suitable for determining the compound in nanomolar concentrations. researchgate.net The methodology involves exciting the Carazolol molecule at a maximum wavelength of 285 nm and measuring the resulting emission at a maximum wavelength of 344 nm. researchgate.net

Validation of this method has demonstrated its accuracy and reliability. When applied to Carazolol tablets, the assay showed a percentage of recovery of 98.8% with a standard deviation of ±1.1. researchgate.net A critical consideration in fluorescence spectroscopy is the inner filter effect, which can interfere with quantitative accuracy at high concentrations. For Carazolol, studies indicate that this effect is negligible at concentrations below 3.0 x 10⁻⁵ M. researchgate.net This method's simplicity, speed, and high sensitivity make it a valuable tool for the quantitative determination of Carazolol in pharmaceutical formulations. researchgate.net

ParameterWavelength (nm)
Excitation Maximum 285
Emission Maximum 344

This table summarizes the optimal wavelengths for the spectrofluorimetric assay of this compound.

FormulationMean Recovery (%)Standard Deviation
Carazolol Tablets 98.8± 1.1

This table presents the recovery data from the validation of the spectrofluorimetric method for Carazolol tablets.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is another technique employed in the analysis of this compound, although often in conjunction with other methods. While a standalone method for direct quantification in complex matrices is less common than fluorimetry or chromatography, UV-Vis is instrumental in characterizing conjugates of Carazolol used in immunoassays. For instance, UV-Vis spectra have been used to confirm the successful conjugation of Carazolol haptens to carrier proteins like Bovine Serum Albumin (BSA) and Ovalbumin (OVA), a critical step in the development of enzyme-linked immunosorbent assays (ELISAs). tandfonline.com

In chromatographic methods like HPLC, UV detectors are frequently used. The selection of an appropriate wavelength is crucial for sensitivity. Optimization studies for β-blockers have evaluated detection wavelengths ranging from 200 to 280 nm, with 220 nm being identified as effective for a mixture of several compounds, including Carazolol. The absorbance measured at a specific wavelength allows for the determination of the concentration of Carazolol as it elutes from the chromatography column.

Chromatographic Separation and Detection Methods

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound, especially in complex biological and environmental samples. These methods provide high selectivity and are often coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Carazolol. Various HPLC methods have been developed, differing in column chemistry, mobile phase composition, and detection systems to suit specific applications.

A method for separating a mixture of six β-blockers, including Carazolol, utilized a Phenyl-Ethyl column with a mobile phase consisting of a phosphate buffer (50 mM, pH 3.0) and acetonitrile (70:30, v/v). Detection was performed at 220 nm. Another established method for determining Carazolol and various tranquilizers in swine kidney involves extraction with acetonitrile followed by clean-up on a C18 solid-phase extraction (SPE) cartridge and subsequent HPLC analysis with UV detection. researchgate.net Fluorimetric detection has also been successfully coupled with HPLC for Carazolol analysis, offering high sensitivity with a determination limit of 0.48 µg/kg in animal tissues. researchgate.net

ParameterMethod 1Method 2
Column Phenyl-Ethyl (250 x 4.6 mm, 5.0 µm)C18
Mobile Phase Phosphate buffer (pH 3.0)-acetonitrile (70:30, v/v)Aqueous buffer (0.01% TFA, pH 3.5) and acetonitrile
Detection UV (220 nm)Fluorimetric
Limit of Detection 0.1-0.5 µg/mL0.48 µg/kg

This table summarizes parameters from different HPLC methods developed for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for the confirmatory analysis of this compound due to its exceptional sensitivity and selectivity. cabidigitallibrary.orgmdpi.com This technique can overcome the limitations of other detectors by providing structural information for unambiguous identification, even in complex matrices at very low concentrations. researchgate.net

Numerous LC-MS/MS methods have been validated for Carazolol in diverse samples like pork, beef, kidney, muscle, and milk powder. researchgate.netnih.govnih.gov A common procedure involves sample extraction with a solvent like acetonitrile, often with a clean-up step using solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, C18). researchgate.netcabidigitallibrary.orgnih.gov Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 or C8 column. researchgate.netcabidigitallibrary.orgnih.gov

Detection is performed by a mass spectrometer, usually a triple quadrupole, operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). researchgate.netcabidigitallibrary.orgnih.gov For quantification and confirmation, specific precursor-to-product ion transitions are monitored for both Carazolol and an internal standard, often a deuterated version like Carazolol-d7. cabidigitallibrary.orgsigmaaldrich.com These methods demonstrate excellent performance, with high recovery rates and low limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

MatrixRecovery (%)LODLOQ
Pig Muscle, Liver, Kidney 74.2 - 91.80.06 - 0.1 µg/kg0.2 - 0.4 µg/kg
Pig Kidney & Muscle 70 - 106Not specifiedNot specified
Milk Powder Not specified0.2 - 1.5 µg/kg0.5 - 5.0 µg/kg

This table presents a summary of validation parameters for LC-MS/MS methods for this compound in various matrices. researchgate.netnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography (GC) is another established technique for the analysis of Carazolol. A gas-liquid chromatography (GLC) method using a flame ionization detector (FID) has been developed for the quantitative determination of Carazolol in pharmaceutical tablets. tandfonline.com In this procedure, the drug is extracted from the tablets using absolute alcohol before being injected into the chromatograph. tandfonline.com The method demonstrated linearity in the concentration range of 0.2 to 1.0 mg/mL. tandfonline.com Validation studies showed high accuracy, with recovery percentages of 97.6% (±3.2) for the stated amount in tablets and 98.4% (±2.6) for spiked samples. tandfonline.com

While GC-FID is effective, coupling GC with a mass spectrometer (GC-MS) provides greater selectivity and is suitable for confirmatory analysis, as noted in general reviews of β-blocker detection methods. mdpi.com The use of Carazolol-d7 as an analytical standard is also suitable for GC applications. sigmaaldrich.com

ParameterValue
Detector Flame Ionization Detector (FID)
Linear Range 0.2 - 1.0 mg/mL
Recovery (Stated Amount) 97.6% (±3.2)
Recovery (Spiked Sample) 98.4% (±2.6)

This table outlines the key parameters and results for the GC-FID analysis of this compound in pharmaceutical formulations. tandfonline.com

Chiral Chromatography for Enantiomeric Purity Assessment

The stereoisomeric composition of pharmaceuticals is a critical factor in their development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Carazolol, like many beta-adrenergic blockers, possesses a chiral center, making the separation and quantification of its enantiomers essential. nih.govtandfonline.comtandfonline.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective direct method for this purpose. nih.govfao.org

Direct chiral separation on CSPs is widely favored as it avoids the need for derivatization of the analyte. tandfonline.comresearchgate.net For Carazolol and other beta-blockers, polysaccharide-based CSPs, particularly cellulose derivatives, have proven to be highly effective. nih.govnih.gov

Research Findings:

Studies have demonstrated the successful resolution of Carazolol enantiomers using a cellulose tris (3,5-dimethylphenyl carbamate) CSP, commercially known as Chiralcel OD. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. This interaction is primarily based on hydrogen bonding between the hydroxyl group of Carazolol and the carbonyl group of the phenylcarbamate on the CSP. nih.gov Dipole-dipole interactions and the specific geometry of the enantiomers within the chiral cavities of the stationary phase also contribute to the enantioseparation. nih.gov

The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase for the separation of Carazolol enantiomers on a Chiralcel OD column consists of a mixture of a nonpolar solvent like hexane, an alcohol such as 2-propanol, and a small amount of an amine modifier like diethylamine (DEA). nih.gov The amine modifier is added to improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.

The following table summarizes typical chromatographic conditions for the enantiomeric purity assessment of Carazolol.

ParameterConditionReference
Stationary Phase Cellulose tris (3,5-dimethylphenyl carbamate) (e.g., Chiralcel OD) nih.gov
Mobile Phase Hexane / 2-Propanol / Diethylamine nih.gov
Detection UV Spectrophotometry nih.gov
Principle of Separation Formation of transient diastereomeric complexes via hydrogen bonding and dipole-dipole interactions nih.gov

Immunoassay Development for this compound Detection

Immunoassays offer a rapid, sensitive, and cost-effective approach for screening large numbers of samples for the presence of drug residues. For Carazolol, the development of specific antibodies has enabled the creation of both enzyme-linked immunosorbent assays and immunochromatographic strips for its detection in biological matrices.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

An indirect competitive ELISA (ic-ELISA) has been developed for the quantitative detection of Carazolol. This assay is based on the competition between free Carazolol in the sample and a Carazolol-protein conjugate (coating antigen) immobilized on a microtiter plate for binding to a specific anti-Carazolol monoclonal antibody (mAb).

Research Findings:

In a key study, a high-affinity monoclonal antibody against Carazolol, designated 2F5, was produced. nih.govnih.gov This antibody was used to establish a sensitive ic-ELISA. The assay's performance was characterized by several key parameters. The half-maximal inhibitory concentration (IC50), which represents the concentration of Carazolol that causes 50% inhibition of antibody binding, was found to be 0.29 ng/mL. nih.govnih.gov The limit of detection (LOD) was determined to be 0.068 ng/mL, with a linear working range of 0.137 to 0.638 ng/mL. nih.govnih.gov

Specificity is a crucial aspect of any immunoassay. The cross-reactivity of the developed ic-ELISA was tested against nine other structurally related beta-blockers and similar drugs. The results showed high specificity for Carazolol, with cross-reactivity values not exceeding 11.6% for any of the tested compounds, indicating that the antibody has a high preference for Carazolol. nih.gov

The assay was validated for the analysis of Carazolol in milk samples. Recovery experiments, which assess the accuracy of the method, showed recovery rates between 93.2% and 104.7%, with coefficients of variation ranging from 4.58% to 5.81%. nih.gov These results demonstrate the accuracy and precision of the ic-ELISA for quantifying Carazolol residues in complex matrices.

Performance ParameterValueReference
Monoclonal Antibody 2F5 nih.govnih.gov
Half-Maximal Inhibitory Concentration (IC50) 0.29 ng/mL nih.govnih.gov
Limit of Detection (LOD) 0.068 ng/mL nih.govnih.gov
Linear Range 0.137–0.638 ng/mL nih.govnih.gov
Recovery in Milk (%) 93.2% – 104.7% nih.gov
Coefficient of Variation in Milk (%) 4.58% – 5.81% nih.gov

Immunochromatographic Strip Development and Performance Evaluation

Building on the specific monoclonal antibody, a rapid immunochromatographic strip test, also known as a lateral flow assay, was developed for the qualitative and semi-quantitative detection of Carazolol. nih.govnih.gov This format is particularly suitable for on-site screening due to its speed and ease of use. nih.gov

The strip operates on the principle of competitive immunoassay. It consists of a sample pad, a conjugate pad containing colloidal gold-labeled anti-Carazolol mAb, a nitrocellulose membrane with a test line (T-line) and a control line (C-line), and an absorbent pad. nih.gov The T-line is coated with a Carazolol-protein antigen, and the C-line is coated with goat anti-mouse IgG. nih.gov When a sample containing Carazolol is applied, it competes with the T-line antigen for binding to the gold-labeled mAb. A higher concentration of Carazolol in the sample leads to a weaker or absent T-line signal.

Research Findings:

The performance of the immunochromatographic strip was evaluated in milk and porcine kidney samples. The visual limit of detection (vLOD), or cut-off value, was determined to be 0.25 ng/mL in milk and 2.5 ng/mL in porcine kidney. nih.govnih.gov The entire detection process can be completed within 10 minutes. nih.gov

Comparative analysis of milk samples using both the immunochromatographic strip and the ic-ELISA showed consistent results, validating the strip as a reliable and rapid screening tool. nih.govnih.gov This makes the colloidal gold-based immunoassay a practical method for high-throughput, on-site screening of Carazolol residues. nih.gov

ParameterFindingReference
Assay Format Colloidal Gold-Based Immunochromatographic Strip nih.govnih.gov
Principle Competitive Immunoassay nih.gov
Analysis Time < 10 minutes nih.gov
Detection Limit in Milk 0.25 ng/mL nih.govnih.gov
Detection Limit in Porcine Kidney 2.5 ng/mL nih.govnih.gov

Radiometric and Non-Radiometric Approaches for Residue Analysis in Animal Models

The analysis of drug residues in edible tissues from food-producing animals is essential for consumer safety. Both radiometric and non-radiometric methods are employed to study the depletion and determine the concentration of Carazolol residues in animal models, primarily swine.

Radiometric Approaches:

Radiometric studies involve the use of Carazolol labeled with a radioisotope (e.g., ¹⁴C, ³H, ¹¹C, or ¹⁸F) to trace its distribution, metabolism, and excretion. fao.orgnih.govfao.orgnih.gov These studies are fundamental for determining the total residue concentration and understanding the proportion of the parent drug relative to its metabolites. fao.orgfao.org

Research Findings:

Radiolabeled residue depletion studies have been conducted in pigs using ¹⁴C-Carazolol. fao.org These studies allow for the measurement of total radioactive residues in various tissues, providing a comprehensive picture of residue depletion. fao.org A comparison between total residues measured by radiometric techniques and parent drug concentrations measured by non-radiometric methods in pigs at a 2-hour withdrawal time revealed that while the majority of the residue in muscle was the parent Carazolol, a significant portion (50-70%) of the total residue in fat, kidney, and liver consisted of unidentified metabolites. fao.org

Furthermore, Carazolol labeled with positron-emitting isotopes like ¹¹C and ¹⁸F has been used in Positron Emission Tomography (PET) studies in pigs. nih.gov These studies allow for the noninvasive, in vivo measurement of tracer uptake and binding to beta-adrenergic receptors in organs like the heart and lungs, demonstrating high specific receptor binding (75% of total uptake in the heart). nih.gov

Non-Radiometric Approaches:

Non-radiometric methods are the standard for routine monitoring of drug residues. These typically involve chromatographic techniques coupled with sensitive detectors.

Research Findings:

High-performance liquid chromatography (HPLC) is a widely used non-radiometric technique for Carazolol residue analysis. Various detection methods have been employed:

Fluorimetric Detection: A sensitive HPLC method with fluorimetric detection has been developed for determining Carazolol in pig tissues, with a determination limit of 0.48 µg/kg. nih.gov

Electrochemical Detection: An HPLC method with electrochemical detection offers enhanced selectivity and up to a ten-fold improvement in determination limits compared to UV or fluorescence detection, allowing for robust analysis in complex matrices like liver. nih.govmanchester.ac.uk

Mass Spectrometry (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific confirmatory method. tandfonline.comtandfonline.comnih.gov An LC-MS/MS method has been validated for the simultaneous determination of Carazolol and other tranquilizers in swine muscle, liver, and kidney. tandfonline.comtandfonline.com This method demonstrated limits of detection (LODs) between 0.06 and 0.1 µg/kg and limits of quantification (LOQs) between 0.2 and 0.4 µg/kg for all analytes. tandfonline.comtandfonline.com Average recoveries ranged from 74.2% to 91.8%. tandfonline.comtandfonline.com

Data from a non-radiometric residue depletion study in pigs using an HPLC method showed that after a single intramuscular injection, Carazolol depleted rapidly from all edible tissues, falling to the limit of quantification (2 µg/kg) by 12 hours post-administration. who.int

MethodTechniqueKey Findings/Performance MetricsAnimal Model/MatrixReference
Radiometric Radiolabeled (¹⁴C) Depletion StudyDetermines total residue; found that 50-70% of residue in pig fat, kidney, and liver are metabolites at 2 hrs post-dose.Pig (Fat, Kidney, Liver) fao.org
Positron Emission Tomography (PET)Used ¹¹C and ¹⁸F-labeled Carazolol; demonstrated 75% specific receptor binding in the heart.Pig (Heart, Lung) nih.gov
Non-Radiometric HPLC-Fluorimetric DetectionDetermination Limit: 0.48 µg/kg.Pig Tissues nih.gov
HPLC-Electrochemical DetectionUp to 10-fold improvement in detection limits over fluorescence.Pig Kidney and Liver nih.govmanchester.ac.uk
LC-MS/MSLOD: 0.06–0.1 µg/kg; LOQ: 0.2–0.4 µg/kg; Recoveries: 74.2%–91.8%.Swine Muscle, Liver, Kidney tandfonline.comtandfonline.com

In Vitro and Ex Vivo Pharmacological Characterization of Carazolol Fd in Animal and Cellular Models

Receptor Binding Affinity and Selectivity Assays in Isolated Tissues and Cell Lines

The foundational characteristic of Carazolol (B1668300) is its high-affinity binding to beta-adrenergic receptors. Radioligand binding assays using tritiated Carazolol (3HCarazolol) have been instrumental in characterizing these interactions in various animal tissues and engineered cell lines.

Studies utilizing membrane vesicles from canine ventricular myocardium and lung tissue have shown that 3HCarazolol binding is saturable, indicating a finite number of receptor sites. nih.govahajournals.org The binding is of very high affinity, with dissociation constant (Kd) values in the picomolar to low nanomolar range across different tissues. For instance, Scatchard analysis revealed a Kd of 135 pM for canine myocardium and 50 pM for canine lung. ahajournals.org In rat brain membranes, Carazolol also demonstrates extremely high potency. guidetopharmacology.org

The interaction is stereospecific, a hallmark of pharmacologically relevant receptor binding. The (-) stereoisomer of Carazolol consistently demonstrates significantly greater potency than the (+) stereoisomer. nih.govahajournals.org In canine heart membrane vesicles, S(—)carazolol (the (-) isomer) is 60 times more potent than R(+)carazolol. ahajournals.org Kinetic analyses suggest a complex, two-step binding mechanism, beginning with a rapidly reversible, low-affinity association, followed by an isomerization to a high-affinity, slowly reversible complex. nih.gov

While initially identified as a non-selective β1/β2 antagonist, competition binding assays have quantified its receptor subtype distribution. In canine myocardium, the β1/β2 receptor ratio was determined to be approximately 85%/15%, whereas in canine lung, the ratio was 5%/95%. nih.govbohrium.com Carazolol binds with nearly equal high affinity to both β1 and β2 subtypes, confirming its non-selective antagonist profile at these receptors. nih.gov

Further research has expanded Carazolol's profile to include the β3-adrenergic receptor. In Chinese hamster ovary (CHO) cells transfected with the human or murine β3-adrenoceptor gene, Carazolol binds with nanomolar affinity, positioning it as one of the most potent ligands for this receptor subtype. nih.gov This tri-subtype interaction underscores the compound's complex pharmacology.

Binding Affinity of Carazolol in Various Tissues and Cell Lines
Tissue/Cell LineReceptor Subtype(s)ParameterValueReference
Canine MyocardiumBeta-Adrenergic (85% β1)Kd135 pM ahajournals.org
Canine LungBeta-Adrenergic (95% β2)Kd50 pM ahajournals.org
CHO Cells (Human)β3-AdrenoceptorKi~2.0 nM guidetopharmacology.org
CHO Cells (Murine)β3-AdrenoceptorKiNanomolar range nih.gov

Functional Characterization of Beta-Adrenergic Activity

Beyond receptor binding, functional assays are critical to understanding the physiological and cellular consequences of Carazolol exposure. These studies reveal its antagonist activity at β1/β2 receptors and its distinct agonist effects at the β3 subtype.

Dose-Response Relationships in Various Animal Tissues

The functional effects of Carazolol are dose-dependent. In studies on isolated sarcoplasmic reticulum from both fast and slow skeletal muscle, Carazolol induced a dose-dependent inhibition of the Ca2+-ATPase (SERCA) enzyme. nih.gov This effect, which is independent of beta-receptors, highlights a direct subcellular interaction that influences muscle function. While this study demonstrates a clear dose-response relationship for SERCA inhibition, specific EC50 or IC50 values for Carazolol's functional antagonism at beta-receptors in isolated tissues are not detailed in the available literature. However, its high potency in vivo suggests that these values would be in the low nanomolar range.

Investigation of Physiological Effects on Cardiac Function in Animal Models

As a potent β1/β2 antagonist, Carazolol exerts significant effects on cardiac function, primarily by blocking the effects of catecholamines like adrenaline. In conscious, stress-sensitive Pietrain pigs, Carazolol effectively blocked the tachycardia (increased heart rate) and vasodilatory responses induced by intravenous adrenaline administration. nih.gov This demonstrates its potent beta-blocking capability in a physiological setting. Further studies comparing Carazolol to 14 other beta-blocking agents found it to be among the most potent in antagonizing isoproterenol-induced cardiac effects in rabbits. nih.govahajournals.org Notably, at effective beta-blocking doses, Carazolol exhibited virtually no intrinsic sympathomimetic activity (ISA) in reserpinized rats, meaning it does not partially activate the receptor in the absence of an agonist. nih.govahajournals.org

Effects on Smooth Muscle Contractility (e.g., Uterine) in Animal Models

The effects of Carazolol on smooth muscle are less characterized than its cardiac and skeletal muscle actions. While beta-adrenergic receptors, particularly the β2 subtype, are known to mediate relaxation in various smooth muscles, including uterine and bronchial tissues, direct studies investigating the dose-response effect of Carazolol on the contractility of these tissues are limited in the available scientific literature. Research has instead focused on its impact on skeletal muscle, where it has been shown to reduce contraction force and increase fatigue, an effect attributed to its inhibition of SERCA activity. nih.gov Further investigation is required to fully characterize the functional impact of Carazolol on uterine and other smooth muscle tissues.

Cellular and Subcellular Responses to Carazolol FD Exposure

At the cellular level, Carazolol's paradoxical pharmacology as a β1/β2 antagonist and a β3 agonist elicits distinct downstream signaling events.

In CHO cells transfected to express β3-adrenoceptors, Carazolol acts as a full agonist, stimulating adenylyl cyclase activity. nih.gov This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger. This agonist activity translates to a physiological response in cell types that naturally express the β3-adrenoceptor. For example, in murine 3T3-F442A adipocyte-like cells, Carazolol treatment induces lipolysis (the breakdown of fats), a characteristic function of β3-adrenergic stimulation. nih.gov

A distinct, non-receptor-mediated effect has been identified at the subcellular level. Studies on isolated sarcoplasmic reticulum (SR) from skeletal muscle revealed that Carazolol directly interacts with and inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. nih.gov This inhibition impairs the reuptake of calcium into the SR, which is a critical step for muscle relaxation. This direct effect on a key ion pump demonstrates that Carazolol's biological actions are not limited to its interaction with adrenergic receptors and can influence cellular function through alternative pathways. nih.gov

Investigations of this compound in Animal Stress Response Models

Carazolol is widely used in veterinary medicine, particularly in the swine industry, to mitigate the adverse physiological effects of stress. Its application is based on its ability to block the cardiovascular consequences of surges in catecholamines (adrenaline and noradrenaline) that occur during stressful events like transportation, parturition, or handling.

In a model using stress-sensitive pigs, Carazolol was shown to prevent adrenaline-induced tachycardia, providing a clear mechanism for its stress-reducing effects. nih.gov By blocking β1 receptors in the heart, Carazolol prevents the excessive increase in heart rate and contractility that can lead to fatal cardiac events in susceptible animals. This practical application serves as a functional model of stress reduction in a target species.

However, it is important to note that while Carazolol's efficacy in preventing acute physiological stress responses in livestock is established, its characterization in standardized preclinical rodent models of chronic stress, anxiety, or depression (e.g., Chronic Unpredictable Mild Stress, Forced Swim Test) has not been reported in the reviewed scientific literature. Therefore, its profile as a modulator of the behavioral or neurobiological aspects of chronic stress remains an area for future investigation.

Reproductive Physiology Studies in Animal Models

Carazolol, a non-selective beta-adrenergic receptor blocker, has been investigated for its pharmacological effects on various aspects of reproductive physiology in animal models. Research has primarily focused on its potential to modulate uterine function, with studies exploring its impact on uterine involution, contractility, and conception rates in livestock species.

Impact on Uterine Involution in Livestock Species

Uterine involution is a critical postpartum process for the restoration of the uterus to its non-pregnant state, directly impacting subsequent reproductive efficiency. Studies in livestock have suggested that this compound can positively influence this process.

In dairy cows, the administration of beta-adrenolytics like carazolol after delivery has been shown to improve uterine motility, which in turn accelerates uterine involution. This accelerated process is associated with a reduced risk of postpartum complications such as placenta retention and endometritis researchgate.net. Clinical and uterographical investigations have demonstrated that blocking beta-adrenergic receptors with carazolol enhances uterine contractions in the crucial first few days after parturition, a period when involution is most rapid researchgate.net.

A study in Kıvırcık ewes utilized pulsed-wave Doppler ultrasonography to evaluate the effects of carazolol on uterine involution. The findings indicated that carazolol was the most effective drug for accelerating involution when compared to oxytocin and a control group dergipark.org.tr. Specifically, on postpartum day 21, the reduction in the diameter of the gravid horn was most significant in the carazolol-treated group dergipark.org.tr. This suggests that carazolol may have a contracting effect on the uterine arteries, contributing to a more rapid involution process dergipark.org.tr.

The mechanism behind this effect is believed to be the blockade of beta-adrenergic receptors in the myometrium. During periods of stress, such as parturition, the release of catecholamines like adrenaline can stimulate these receptors, leading to uterine relaxation and potentially delaying involution. By blocking these receptors, carazolol allows for more potent and sustained uterine contractions, facilitating the expulsion of lochia and reducing the size of the uterus more efficiently dergipark.org.trnih.gov.

Modulation of Uterine Contractions

This compound has been shown to modulate uterine contractions, a key factor in parturition and postpartum recovery. As a beta-adrenergic antagonist, carazolol blocks the effects of adrenaline, which can cause relaxation of the uterine smooth muscles nih.gov.

In sows, the stimulation of beta-receptors in the uterus during delivery can prolong parturition. Research has demonstrated that intravenous injection of carazolol increased the contractions of the uterus sub partu (during birth) nih.gov. A double-blind trial involving intramuscular administration of carazolol to a large number of sows (n=523) revealed several beneficial effects on the farrowing process. The rate of deliveries lasting six hours or more was reduced in the carazolol-treated group compared to the control group (11.0% vs. 14.5%) nih.gov. Furthermore, the use of carazolol was associated with a lower stillbirth rate (7.1% vs. 8.3%), a decreased need for manual assistance (6.1% vs. 7.8%), and a reduced requirement for oxytocin (28.9% vs. 34.8%) nih.gov. These positive outcomes were particularly noticeable in sows farrowing for the first time nih.gov.

In cows, the administration of carazolol prior to timed artificial insemination (TAI) has been found to significantly increase uterine tone. One study reported that uterine tone was 2.8 times higher in cows treated with carazolol compared to those receiving a saline placebo vfu.cz. This increase in uterine tone is attributed to the antagonistic effect of carazolol on catecholamines, which are known to inhibit uterine contractility vfu.cz.

Effect of Carazolol on Parturition in Sows

ParameterCarazolol Group (n=523)Control Group (n=543)
Deliveries lasting ≥ 6 hours11.0%14.5%
Stillbirth rate7.1%8.3%
Necessity for external aid6.1%7.8%
Use of oxytocin28.9%34.8%
Puerperal disorders15.5%19.5%

Data from a double-blind trial on the effects of Carazolol on the farrowing process in sows. nih.gov

Effects on Conception Rates in Specific Animal Populations

The impact of this compound on conception rates in livestock has been a subject of investigation, with studies yielding variable results. The rationale for its use in this context is often linked to its ability to counteract stress-induced inhibition of reproductive processes fao.org.

In some studies involving cattle, the administration of carazolol prior to artificial insemination (AI) was reported to increase uterine tone and pregnancy rates vfu.cz. However, other research has not found a beneficial effect on conception rates, despite the observed increase in uterine tone. For instance, a study on cows undergoing a pre-synchronized timed artificial insemination (TAI) protocol found no significant difference in pregnancy rates between the carazolol-treated group (34.2%) and the control group (40.6%) vfu.czresearchgate.net. It was suggested that while carazolol effectively increased uterine tone, it might also have an inhibitory effect on progesterone secretion from granulosa cells, which could potentially impair early embryonic development vfu.cz.

Similarly, in lactating Lacaune ewes, the injection of carazolol during mating following a progestagen and eCG synchronization protocol did not lead to a significant increase in fertility researchgate.netagrifoodscience.comdoaj.org. The conception rates at both 30 and 60 days post-mating, as well as the total pregnancy rates, were not statistically different between the carazolol and control groups researchgate.netagrifoodscience.comdoaj.org. In this study, no early fetal deaths were observed in either group researchgate.netagrifoodscience.com.

Effect of Carazolol on Conception and Pregnancy Rates in Lacaune Ewes

ParameterControl Group (n=29)Carazolol Group (n=30)
Conception rate at 30 days post-mating62.1%66.7%
Conception rate at 60 days post-mating62.1%66.7%
Total pregnancy rate79.3%83.3%
Early fetal death rate0%0%

Reproductive outcomes in lactating Lacaune ewes following Carazolol administration during mating. researchgate.netdoaj.org

Comparative Pharmacological Profiling with Other Adrenergic Modulators

Carazolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors. Its pharmacological profile in the context of reproductive physiology can be better understood by comparing it with other adrenergic modulators.

While specific comparative studies focusing solely on the reproductive effects of carazolol versus other beta-blockers are limited, the general understanding of beta-adrenergic receptor function in the uterus provides a basis for comparison. Beta-2 adrenergic receptors are predominant in the myometrium, and their stimulation typically leads to uterine relaxation. Therefore, non-selective beta-blockers like carazolol and propranolol would be expected to increase uterine contractility by blocking this relaxant effect.

In contrast, beta-2 selective agonists, such as terbutaline or ritodrine, are used as tocolytics to suppress premature labor by promoting uterine relaxation. The actions of this compound are thus diametrically opposed to these agents.

An ex vivo study on pregnant human myometrium demonstrated that the non-selective beta-blocker propranolol could augment uterine contractions induced by oxytocin nih.govnih.gov. This finding aligns with the observed effects of carazolol in increasing uterine tone in livestock. This suggests a class effect for non-selective beta-blockers on uterine contractility.

The selectivity of a beta-blocker is a crucial aspect of its pharmacological profile. While carazolol is non-selective, other beta-blockers exhibit varying degrees of selectivity for β1 or β2 receptors. For instance, atenolol is a β1-selective blocker, and its effects on the uterus would theoretically be less pronounced than those of a non-selective blocker like carazolol, as the primary uterine beta-receptors are of the β2 subtype.

The choice of a specific adrenergic modulator in a clinical or veterinary setting depends on the desired therapeutic outcome. For enhancing uterine contractions, a non-selective beta-blocker like this compound may be considered, whereas for inducing uterine relaxation, a beta-2 agonist would be appropriate.

Emerging Research and Future Directions for Carazolol Fd

Development of Novel Research Tools and Probes Based on Carazolol (B1668300) FD

The inherent properties of Carazolol, particularly its high affinity for β-adrenergic receptors, make it an exceptional scaffold for the development of sophisticated research tools. Scientists have successfully synthesized fluorescent probes derived from Carazolol, enabling high-resolution visualization of receptor distribution and dynamics in living cells. abberior.rocksresearchgate.net These probes are instrumental for applications ranging from standard confocal microscopy to super-resolution techniques like Stimulated Emission Depletion (STED) microscopy. abberior.rocks

One notable example is the creation of red-emitting fluorescent ligands based on the Carazolol structure. These probes have been shown to be compatible with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays in living cells. abberior.rocks A key advantage of some Carazolol-derived probes is their fluorogenic nature, which allows for no-wash imaging experiments, simplifying protocols and improving signal-to-noise ratios. abberior.rocks Furthermore, the antagonist Carazolol has been utilized as a fluorescent probe itself to study the binding site of the β-adrenergic receptor, revealing a rigid and hydrophobic environment deep within the protein's core. nih.gov

A custom-synthesized fluorescent ligand, JE1319, which is a conjugate of Carazolol and the fluorophore Alexa647, has been developed as a high-affinity, non-subtype selective antagonist for β1- and β2-adrenergic receptors. pnas.org This tool has been pivotal in visualizing the differential localization of these receptor subtypes in cardiomyocytes. pnas.org Another approach has involved linking a (S)-Carazolol derivative to a BODIPY-630/650 fluorophore, creating a commercially available fluorescent ligand for studying β2-adrenoceptors. abcam.com These fluorescent tools offer a safer and more versatile alternative to traditional radioligands. abcam.com

Table 1: Examples of Carazolol-Based Fluorescent Probes

Probe Name/DescriptionFluorophoreApplication(s)Key FindingsReference(s)
Carazolol-derived red-emitting probesKK114Confocal & STED microscopy, TR-FRETFluorogenic, enabling no-wash imaging; revealed receptor microdomains. abberior.rocks
Carazolol (intrinsic fluorescence)Carbazole (B46965) groupFluorescence polarization, collisional quenchingBinding site is a rigid, hydrophobic, and buried environment. nih.gov
JE1319Alexa647 derivativeSuper-resolution microscopyHigh-affinity, non-subtype selective; used to visualize β1- and β2-AR localization in cardiomyocytes. pnas.org
(S)-Carazolol fluorescent ligand (red)BODIPY-630/650Live-cell imaging, receptor distributionSafer alternative to radioligands; compatible with other fluorescent techniques. abcam.com

Integration of Omics Technologies in Carazolol FD Research (e.g., Proteomics of Receptor Interactions)

The integration of "omics" technologies, particularly proteomics, has opened new avenues for understanding the complex signaling networks associated with Carazolol's target receptors. Mass spectrometry-based proteomic approaches have been employed to identify cytosolic proteins that interact with the β2-adrenergic receptor (β2AR). plos.org In these studies, a reconstituted β2AR, stabilized in a high-density lipoprotein (HDL) particle, serves as "bait" to pull down interacting proteins from heart cytosol. The presence of Carazolol can then be used to study how ligand binding influences these protein-protein interactions. plos.org

This methodology has led to the identification of both known and novel β2AR-interacting proteins, providing a clearer picture of the receptor's signaling pathways. plos.org Bioinformatic analysis of the identified proteins revealed a strong bias towards intracellular signal transduction pathways, reinforcing the central role of β2AR in cell signaling. plos.org Furthermore, techniques like hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) are being used to characterize the dynamics of the β2AR when bound to Carazolol, offering insights into the conformational changes induced by the ligand. acs.org

Advanced Imaging Techniques in Animal Models (e.g., Small-Animal PET)

Positron Emission Tomography (PET) has emerged as a powerful, non-invasive technique for studying β-adrenergic receptors in vivo, with Carazolol-based radiotracers playing a central role. Carazolol labeled with carbon-11 (B1219553) ([11C]-Carazolol) or fluorine-18 (B77423) ([18F]-Fluorocarazolol) has been used to measure β-adrenergic receptor density and binding in animal models, including mice and pigs. nih.govthoracickey.com

PET studies using S(-)-[11C]-Carazolol in pigs have demonstrated high specific receptor binding (around 75% of total uptake) in the heart, which could be blocked by propranolol. nih.gov These studies confirmed that Carazolol binds to both β1 and β2 subtypes in vivo. nih.gov The use of the less active R(+) enantiomer of [11C]-Carazolol helped to estimate non-specific binding without the need for pharmacological intervention. nih.gov

[18F]-Fluorocarazolol has also been extensively evaluated in animal models and has shown clear visualization of β-adrenoceptors in the heart and lungs. thoracickey.comnih.gov The longer half-life of fluorine-18 compared to carbon-11 allows for more extended observation periods, which is necessary for measuring the slow receptor dissociation rate of Carazolol. nih.gov These advanced imaging techniques are crucial for understanding the role of β-adrenergic receptors in various physiological and pathological states.

Table 2: Carazolol-Based Radiotracers for PET Imaging

RadiotracerIsotopeAnimal Model(s)Key FindingsReference(s)
[11C]-CarazololCarbon-11Mice, PigsHigh specific receptor uptake in heart and lung; allows for kinetic modeling. nih.govthoracickey.com
[18F]-FluorocarazololFluorine-18Rodents, PigsLonger half-life enables prolonged studies; rapid appearance of polar metabolites in plasma. thoracickey.comnih.gov

Computational and Machine Learning Approaches for Predicting this compound Activity and Metabolism

Computational modeling and machine learning are becoming indispensable tools in pharmacology. Molecular docking studies have been used to investigate the interactions between Carazolol and the binding sites of β-adrenergic receptors. mdpi.comnih.gov These in silico approaches have been validated against crystal structures of the β2-adrenergic receptor bound to Carazolol, confirming the accuracy of the models. nih.govacs.org For instance, docking Carazolol into homology models of the human β2-AR has helped refine these models and demonstrated their applicability in drug discovery. acs.org

Molecular dynamics (MD) simulations have provided further insights into the conformational changes induced by Carazolol binding. plos.org These simulations show that inverse agonists like Carazolol stabilize an inactive conformation of the receptor. plos.orgplos.org Machine learning algorithms are also being developed to predict drug affinity and selectivity for G protein-coupled receptors (GPCRs), with Carazolol often included in the training datasets as a well-characterized ligand. researchgate.netmdpi.com While still an emerging field, these computational methods hold the promise of accelerating the discovery of novel ligands and predicting their metabolic fate.

Exploration of this compound's Modulatory Effects on Non-Adrenergic Receptor Systems (if evidence emerges)

While Carazolol is renowned for its high-affinity, non-selective binding to β1- and β2-adrenergic receptors, research has also explored its interaction with the β3-adrenergic receptor subtype. apexbt.com Studies in cells expressing the murine β3-adrenoceptor showed that Carazolol acts as a full agonist, stimulating lipolysis. apexbt.com This demonstrates a differential activity profile of Carazolol across the β-adrenergic receptor family. Recent structural studies have begun to unravel the molecular basis for Carazolol's distinct activities as an antagonist for the β2AR and an agonist for the β3AR, pointing to differences in the flexibility of key residues. rcsb.org To date, significant evidence for Carazolol's modulatory effects on entirely separate, non-adrenergic receptor systems (such as serotonergic or dopaminergic systems) has not been prominently reported in the reviewed literature. Future research may yet uncover such cross-reactivity.

New Methodological Paradigms for Studying this compound Pharmacodynamics in Complex Biological Systems

The study of Carazolol's pharmacodynamics is benefiting from new methodological paradigms that allow for a more holistic understanding of its effects in complex biological systems. The combination of advanced microscopy with custom-synthesized fluorescent probes, as discussed in section 8.1, represents a significant leap forward from traditional bulk measurements, allowing for single-cell and even single-molecule observations. abberior.rockspnas.org

Furthermore, the use of native mass spectrometry to evaluate drug responses is a novel approach. acs.org This technique allows for the direct observation of the interaction between the receptor and ligands like Carazolol, and can even be used to assess the formation of ternary complexes with signaling partners like mini-Gs proteins. acs.org The development of hybrid structural methods, which combine techniques like mass spectrometry with computational modeling, offers a powerful strategy to probe the functional interactions between GPCRs and their ligands using purified native proteins. nih.gov These innovative methodologies are paving the way for a more nuanced and systems-level understanding of Carazolol's action.

Q & A

Q. What is the molecular mechanism of Carazolol as a β-adrenergic receptor (β-AR) antagonist, and how does its selectivity vary across receptor subtypes?

Carazolol non-selectively antagonizes β1-, β2-, and β3-ARs, with dissociation constants (Kd) of 0.2 nM (β1), 0.03 nM (β2), and 4.47 nM (β3) in human receptors . Its high affinity for β2-ARs makes it particularly useful in studies targeting cardiovascular or metabolic pathways. For experimental validation, receptor-binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177) under controlled pH and temperature conditions are recommended to minimize variability .

Q. What are the optimal protocols for preparing Carazolol solutions in in vitro studies, considering its solubility limitations?

Carazolol is sparingly soluble in aqueous buffers but dissolves in organic solvents like DMSO (15 mg/mL) and ethanol (5 mg/mL). For cell-based assays, prepare stock solutions in DMSO and dilute with phosphate-buffered saline (PBS) to a final concentration ≤0.5 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) to prevent precipitation .

Q. Which animal models are most suitable for investigating Carazolol’s cardiovascular effects?

Swine models are well-documented for studying Carazolol’s inhibition of norepinephrine-induced hypertension (e.g., 10 µg/kg IV reduces mean arterial pressure by 30-40%) . Rodent models are less common due to species-specific β-AR expression differences. Ensure physiological monitoring (e.g., telemetry for blood pressure, ECG for heart rate) to capture dynamic responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in Carazolol’s effects on pregnancy rates in cattle studies?

Discrepancies arise from timing of administration relative to artificial insemination (AI). For example, Carazolol administered immediately before timed AI (TAI) reduced pregnancy rates (PR) by 15% in some studies, potentially due to accelerated ovum transport or impaired progesterone secretion . To address this, standardize administration windows (e.g., 30–60 minutes pre-AI) and control for estrus synchronization protocols (e.g., Ovsynch) to isolate Carazolol’s effects .

Q. What methodological pitfalls should be avoided when assessing Carazolol’s receptor selectivity in hybrid assays?

  • Tissue specificity : Use homogeneous receptor preparations (e.g., transfected cell lines vs. tissue homogenates) to avoid confounding signals from non-target receptors.
  • Radioligand competition : Validate binding assays with positive controls (e.g., propranolol for β-ARs) and account for nonspecific binding using excess unlabeled ligand .
  • Temperature/pH sensitivity : Maintain assay conditions at 37°C and pH 7.4 to mimic physiological environments .

Q. How does acute thermal stress modulate Carazolol’s impact on renal urea clearance, and what statistical approaches are appropriate for analyzing these interactions?

In heat-stressed pigs (38°C), Carazolol did not reverse thermally induced reductions in urea clearance (↓40%) or free water reabsorption (↑4x), suggesting ADH-mediated mechanisms dominate under stress . Use mixed-effects models to account for repeated measures (e.g., rectal temperature, urine flow) and ANCOVA to adjust for baseline physiological variability .

Methodological Guidelines

  • Data Collection : For in vivo studies, employ balanced panel designs (n ≥ 5 per group) with pre/post-intervention measurements to control for individual variability .
  • Contradiction Analysis : Apply meta-analytic frameworks (e.g., random-effects models) to synthesize disparate findings, particularly for dose-response outcomes .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including detailed reporting of anesthesia, euthanasia, and sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.